4-Chloro-5-tert-butylindoline
Description
4-Chloro-5-tert-butylindoline is a bicyclic aromatic compound comprising an indoline core (a benzene ring fused to a five-membered nitrogen-containing ring) with a chlorine atom at the 4-position and a bulky tert-butyl group at the 5-position.
This compound’s structural features make it relevant in pharmaceutical and materials science research, where indoline derivatives are often explored for their bioactivity and optoelectronic properties.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
5-tert-butyl-4-chloro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16ClN/c1-12(2,3)9-4-5-10-8(11(9)13)6-7-14-10/h4-5,14H,6-7H2,1-3H3 |
InChI Key |
SREYZJPRHRIGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)NCC2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Positioning
- Indoline vs. Pyridine Derivatives: The bicyclic indoline core offers rigidity compared to pyridine’s planar monocyclic structure. This rigidity may enhance binding specificity in biological targets, while pyridine derivatives (e.g., 4-Chloro-5-fluoro-2-methylpyridine) prioritize electronic modulation via fluorine and methyl groups .
- Thiazole-Based Analogues : The thiazole compound in incorporates sulfur, which can participate in hydrogen bonding and metal coordination. The tert-butyl and chloro groups here are positioned to influence crystal packing and solubility .
Electronic and Steric Effects
- Electron-Withdrawing Groups : Chlorine’s inductive effect in 4-Chloro-5-tert-butylindoline may deactivate the ring toward electrophilic substitution, similar to 4-Chloro-5-fluoro-2-methylpyridine. However, fluorine’s stronger electronegativity in the latter compound could further polarize the pyridine ring .
- This contrasts with smaller substituents (e.g., methyl in pyridine derivatives), which offer less hindrance .
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